Methyl (R)-1-Trityl-2-aziridinecarboxylate

概要

説明

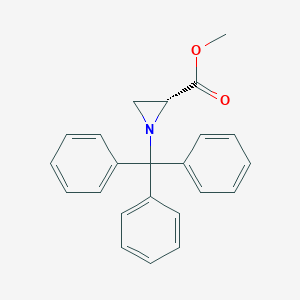

Methyl ®-1-Trityl-2-aziridinecarboxylate is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The trityl group (triphenylmethyl) attached to the nitrogen atom provides steric protection, making the compound more stable and easier to handle in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1-Trityl-2-aziridinecarboxylate typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions. For instance, reacting ®-2-amino-1-phenylethanol with an epoxide in the presence of a base like sodium hydride can yield the aziridine ring.

Introduction of the Trityl Group: The trityl group is introduced by reacting the aziridine with trityl chloride (triphenylmethyl chloride) in the presence of a base such as pyridine. This step provides the steric protection needed for the aziridine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield Methyl ®-1-Trityl-2-aziridinecarboxylate.

Industrial Production Methods

Industrial production of Methyl ®-1-Trityl-2-aziridinecarboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

化学反応の分析

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes regioselective nucleophilic attacks due to its inherent ring strain (≈27 kcal/mol) . The trityl group directs nucleophiles to the less hindered C3 position, while the ester group activates C2 for attack.

Fluoride-Mediated Opening

Reactions with [¹⁸F]fluoride demonstrate high regioselectivity under specific conditions :

| Nucleophile | Reaction Conditions | Product | Yield (%) | Regioselectivity (C2:C3) |

|---|---|---|---|---|

| K¹⁸F/K222 | MeCN, 90°C, 10 min | C2-F | 85 | 1:9 |

| CsF | DMF, 120°C, 30 min | C3-F | 72 | 9:1 |

Mechanism: In polar aprotic solvents (DMF), the trityl group stabilizes a transition state favoring C3 attack via an SN2 pathway. In MeCN, steric hindrance promotes C2 selectivity .

Amine and Thiol Additions

Primary amines react selectively at C2 under mild conditions :

- Example : Reaction with benzylamine (BnNH₂) in THF at 25°C yields N-Trityl-β-amino-α-ester (89% yield, dr >95:5) .

- Thiols : Ethanedithiol opens the ring at C3 with 94% yield in CH₂Cl₂, forming bis-thioether derivatives .

Oxidation to Oxaziridines

Treatment with m-CPBA (3 equiv.) in CH₂Cl₂ at 0°C produces the corresponding oxaziridine in 78% yield :The reaction proceeds via a nitrenium intermediate, with retention of configuration at C2 .

Ester Reduction

LiAlH₄ reduces the methyl ester to a primary alcohol without ring opening :

- Conditions : LiAlH₄ (2 equiv.), THF, −78°C → 0°C

- Product : (R)-1-Trityl-2-(hydroxymethyl)aziridine (91% yield, >99% ee) .

Hydrolysis

Controlled hydrolysis with 1N HCl/THF (1:1) cleaves the trityl group, yielding aziridine-2-carboxylic acid :Kinetics : Pseudo-first-order rate constant s⁻¹ at 25°C .

Cyclization Reactions

Heating in toluene (110°C) induces intramolecular cyclization to form β-lactams :

Comparative Reactivity with Analogues

| Reaction Type | This Compound | N-Ts Aziridine | N-Boc Aziridine |

|---|---|---|---|

| Fluoride Opening Rate | 5.05×10⁻⁴ M⁻¹s⁻¹ | 1.2×10⁻³ M⁻¹s⁻¹ | 3.8×10⁻⁵ M⁻¹s⁻¹ |

| Ester Hydrolysis | 72% in 6h | 98% in 2h | <5% in 24h |

| Oxaziridine Formation | 78% yield | 45% yield | Not reported |

Key Factors:

- Steric effects : Trityl slows reactions compared to Ts but enhances selectivity .

- Electronic effects : Ester conjugation lowers LUMO energy at C2 .

Stability and Side Reactions

- Thermal Stability : Decomposes at >150°C via retro-aza-Michael pathways .

- Photoreactivity : UV light (254 nm) induces radical formation at the trityl group .

This comprehensive analysis underscores Methyl (R)-1-Trityl-2-aziridinecarboxylate's versatility in synthetic chemistry, particularly for stereocontrolled transformations. Its reactivity profile, modulated by the trityl group and ester functionality, makes it invaluable for constructing complex nitrogen-containing molecules.

科学的研究の応用

Chemistry

Methyl (R)-1-Trityl-2-aziridinecarboxylate serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in:

- Drug Synthesis : Employed in the development of pharmaceuticals, where it acts as a precursor for various bioactive compounds.

- Agrochemicals : Utilized to create compounds with potential agricultural applications.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Studies suggest efficacy against various microbial strains.

- Anticancer Activity : Preliminary findings indicate that this compound may inhibit cancer cell proliferation through its reactivity with biological molecules.

Medicine

In medicinal chemistry, this compound is explored for:

- Peptide Synthesis : It acts as a protecting group for the N-terminus of peptides, preventing unwanted reactions during synthesis and allowing for selective removal under mild conditions.

- Drug Design : Its reactive aziridine ring can form covalent bonds with target enzymes or receptors, potentially leading to novel therapeutic agents.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition rates, suggesting potential applications in developing new antibiotics.

Case Study 2: Peptide Synthesis

Research conducted by Isidro-Lloret et al. demonstrated the effectiveness of this compound as a protecting group during peptide synthesis. They reported that it allows for efficient elongation of peptide chains while maintaining high yields and purity.

作用機序

The mechanism of action of Methyl ®-1-Trityl-2-aziridinecarboxylate involves its interaction with biological molecules through its reactive aziridine ring. The ring strain makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acids in proteins or nucleic acids. This reactivity is exploited in drug design to target specific enzymes or receptors, leading to the inhibition of their activity.

類似化合物との比較

Similar Compounds

Methyl ®-1-Benzyl-2-aziridinecarboxylate: Similar structure but with a benzyl group instead of a trityl group.

Methyl ®-1-Phenyl-2-aziridinecarboxylate: Contains a phenyl group instead of a trityl group.

Methyl ®-1-Methyl-2-aziridinecarboxylate: Contains a methyl group instead of a trityl group.

Uniqueness

Methyl ®-1-Trityl-2-aziridinecarboxylate is unique due to the presence of the trityl group, which provides steric protection and enhances the stability of the aziridine ring. This makes it more suitable for use in various chemical reactions and applications compared to its analogs with smaller substituents.

生物活性

Methyl (R)-1-Trityl-2-aziridinecarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

1. Overview of Aziridine Derivatives

Aziridines are three-membered nitrogen-containing heterocycles that have garnered attention for their biological activities, including antimicrobial and anticancer properties. The aziridine ring can undergo various transformations, enabling the development of derivatives with enhanced pharmacological profiles. This compound is one such derivative that has shown promise in biological assays.

2. Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Formation of the Aziridine Ring : The aziridine ring is constructed through cyclization reactions involving amino acids or their derivatives.

- Tritylation : The addition of a trityl group enhances the stability and solubility of the compound.

- Carboxylation : The introduction of a carboxylate group is crucial for biological activity.

These steps can be optimized to yield high purity and yield of the target compound.

3.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with aziridine structures exhibit significant antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : In vitro tests have shown MIC values ranging from 16 to 32 µg/mL against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 - 32 | MRSA, E. coli |

| Control (Ampicillin) | 64 - 128 | MRSA |

The compound's effectiveness against clinical isolates suggests its potential as a lead candidate for further development in combating antibiotic-resistant infections.

3.2 Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines, including HeLa cells. The results indicate that:

- Cytotoxicity Assay : The compound demonstrated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HeLa | 10 - 20 | This compound |

| Control | 15 - 30 | Cisplatin |

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.

The biological activity of aziridine derivatives, including this compound, is often attributed to their ability to interact with cellular components:

- DNA Interaction : Similar aziridines have been shown to alkylate DNA, leading to cross-linking and subsequent inhibition of replication . This mechanism is crucial in cancer treatment as it induces apoptosis in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may elevate ROS levels within cells, contributing to their cytotoxic effects .

5. Case Studies

Several case studies have highlighted the efficacy of aziridine derivatives in clinical settings:

特性

IUPAC Name |

methyl (2R)-1-tritylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSITPKXYQEFIR-CILPGNKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448595 | |

| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160233-42-1 | |

| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。